![molecular formula C13H14N4O B1610645 1,3-Bis(5-methylpyridin-2-yl)urea CAS No. 63272-29-7](/img/structure/B1610645.png)
1,3-Bis(5-methylpyridin-2-yl)urea
Overview
Description
1,3-Bis(5-methylpyridin-2-yl)urea, also known as BMU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMU is a heterocyclic compound that contains two pyridine rings and a urea group. It is a white crystalline solid that is soluble in organic solvents such as methanol and acetonitrile.
Scientific Research Applications
Chemical Synthesis
“1,3-Bis(5-methylpyridin-2-yl)urea” is used in the field of chemical synthesis . It’s used as a starting material or precursor for a variety of valuable substances .
Catalysts
This compound is used as a ligand in transition-metal catalysis . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. In this case, “1,3-Bis(5-methylpyridin-2-yl)urea” can strongly coordinate with metal centers, which is crucial in catalysis .
Photosensitizers
“1,3-Bis(5-methylpyridin-2-yl)urea” is used as a photosensitizer . Photosensitizers are molecules that produce chemical changes upon absorbing light. They’re used in a variety of applications, including photodynamic therapy and solar energy conversion .
Viologens
The compound is used in the synthesis of viologens . Viologens are a family of redox-active compounds that are used in a variety of applications, including electrochromic devices, molecular electronics, and energy storage .
Supramolecular Structures
“1,3-Bis(5-methylpyridin-2-yl)urea” is used in the creation of supramolecular structures . These are large entities formed by the association of two or more chemical species held together by intermolecular forces .
properties
IUPAC Name |
1,3-bis(5-methylpyridin-2-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-3-5-11(14-7-9)16-13(18)17-12-6-4-10(2)8-15-12/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVINHCNJBKPUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50493584 | |
Record name | N,N'-Bis(5-methylpyridin-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(5-methylpyridin-2-yl)urea | |
CAS RN |
63272-29-7 | |
Record name | N,N'-Bis(5-methylpyridin-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50493584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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